An In-depth Technical Guide to 1-(4-Fluorophenyl)ethanol (CAS 403-41-8)
An In-depth Technical Guide to 1-(4-Fluorophenyl)ethanol (CAS 403-41-8)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)ethanol (CAS No. 403-41-8), a key chiral building block in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. Emphasis is placed on its application as a versatile intermediate in the creation of complex, biologically active molecules, leveraging the unique electronic properties of the fluorine atom. Methodologies and workflows are presented to support researchers in its effective utilization.
Introduction
1-(4-Fluorophenyl)ethanol, also known as 4-fluoro-α-methylbenzyl alcohol, is a secondary alcohol that has garnered significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a chiral center and a fluorine-substituted phenyl ring, makes it an invaluable synthon for producing enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, a strategy widely employed in modern drug design.[4][5] This guide consolidates the technical data and procedural knowledge essential for the effective handling and application of this compound in a research and development setting.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 1-(4-Fluorophenyl)ethanol are well-documented, providing a foundation for its use in synthesis and analysis.
Physicochemical Data
All quantitative data regarding the compound's properties are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 403-41-8 | [6][7] |
| Molecular Formula | C₈H₉FO | [6][8] |
| Molecular Weight | 140.15 g/mol | [6][9] |
| Appearance | Colorless to light yellow clear liquid | [3][6][10] |
| Melting Point | 9 °C | [6][11] |
| Boiling Point | 90-92 °C at 7 mmHg | [6][8][11] |
| 123 °C at 45 mmHg | [3] | |
| Density | 1.109 g/mL at 25 °C | [6][11] |
| Refractive Index (n²⁰/D) | 1.501 | [6][11] |
| Flash Point | 195 °F (90.5 °C) | [6][8] |
| pKa | 14.36 ± 0.20 (Predicted) | [6][10] |
| Solubility in Water | ~1.3 g/L at room temperature | [10] |
Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation and purity assessment. Key data is outlined below.
| Spectrum Type | Key Features and Remarks | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.35-7.31 (m, 2H), 7.04-7.00 (m, 2H), 4.85 (q, J=6.4 Hz, 1H), 2.02 (s, 1H, -OH), 1.46 (d, J=6.4 Hz, 3H). | [12][13] |
| ¹³C NMR (CDCl₃) | δ (ppm): 163.1, 160.7, 141.6, 127.3, 127.2, 115.2, 115.0, 69.8, 25.3. | [12] |
| Mass Spectrometry (GC-MS) | Provides fragmentation patterns for structural elucidation. Spectra are available in public databases. | [7][14][15] |
| Infrared (IR) | νmax (cm⁻¹): 3355 (O-H stretch), 1598, 1574, 1477 (aromatic C=C stretch). | [12] |
Synthesis and Reactivity
The primary route for synthesizing 1-(4-Fluorophenyl)ethanol is through the reduction of its corresponding ketone, 4'-fluoroacetophenone (B120862). Asymmetric synthesis methods are particularly important for accessing enantiomerically pure forms for pharmaceutical applications.
Asymmetric Synthesis Workflow
The following diagram illustrates a typical workflow for the asymmetric reduction of 4'-fluoroacetophenone to produce (S)-1-(4-Fluorophenyl)ethanol, a common chiral intermediate.
Experimental Protocol: Asymmetric Reduction
This protocol is a representative example for the asymmetric synthesis of (S)-1-(4-Chlorophenyl)ethanol, which is directly adaptable for 1-(4-Fluorophenyl)ethanol due to the similarity in reactivity of the starting materials.[16]
Objective: To synthesize enantiomerically enriched (S)-1-(4-Fluorophenyl)ethanol via biocatalytic reduction of 4'-fluoroacetophenone.
Materials:
-
4'-fluoroacetophenone
-
Yeast (e.g., Rhodotorula rubra or Baker's yeast)
-
Glucose (or other carbon source)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Deionized water
Procedure:
-
Culture Preparation: A culture of the selected yeast is grown in a suitable medium containing a carbon source like glucose. The mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for 24-48 hours.[16]
-
Substrate Addition: 4'-fluoroacetophenone is added to the yeast culture. The substrate may be dissolved in a minimal amount of a co-solvent like ethanol (B145695) to aid dispersion.
-
Biocatalytic Reduction: The reaction mixture is incubated for an additional 24-72 hours. The progress of the reduction is monitored by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[16]
-
Work-up: Once the reaction is complete, the yeast cells are removed by centrifugation or filtration.
-
Extraction: The resulting aqueous solution is extracted multiple times with an organic solvent, such as ethyl acetate.[16]
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[16]
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure (S)-1-(4-Fluorophenyl)ethanol.[16]
-
Analysis: The enantiomeric excess (e.e.) of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC). The structure is confirmed using ¹H NMR, ¹³C NMR, and MS.
Applications in Drug Development
1-(4-Fluorophenyl)ethanol is primarily used as a chiral intermediate.[3] The stereochemistry of a drug is critical, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.[2]
Role as a Chiral Building Block
The (R)- and (S)-enantiomers of 1-(4-fluorophenyl)ethanol serve as starting points for the synthesis of more complex chiral molecules. Access to enantiomerically pure forms of this alcohol allows for the stereospecific construction of target APIs, avoiding the need for costly chiral separation at later stages.
The following diagram illustrates the logical relationship of how different enantiomers of a building block lead to distinct final products.
Safety and Handling
Proper handling of 1-(4-Fluorophenyl)ethanol is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
| Hazard Information | Details | Source(s) |
| GHS Pictogram(s) | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [8][11] |
| Hazard Statements | H315: Causes skin irritation | [7][8][17] |
| H319: Causes serious eye irritation | [7][8][17] | |
| H335: May cause respiratory irritation | [7][8][11] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [7][11] |
| P280: Wear protective gloves/eye protection/face protection. | [7] | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7][18] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][18] |
Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Recommended storage temperature is between 2-8°C or at room temperature, sealed in dry conditions.[6][10][11]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[17][18]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[17][18]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[17][18]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[18]
Conclusion
1-(4-Fluorophenyl)ethanol (CAS 403-41-8) is a fundamentally important chiral intermediate with well-defined properties and established synthetic routes. Its utility in the pharmaceutical industry is driven by the dual advantages of its chiral nature and the beneficial effects of fluorine incorporation in drug molecules. This guide provides the core technical information required by researchers and developers to handle, synthesize, and apply this compound safely and effectively, facilitating the advancement of complex chemical synthesis and drug discovery programs.
References
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- 8. AB131283 | CAS 403-41-8 – abcr Gute Chemie [abcr.com]
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